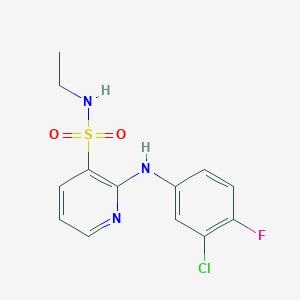

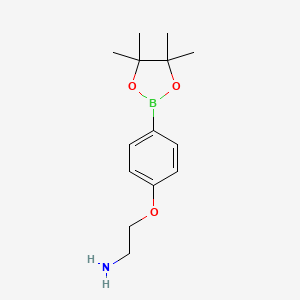

2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is likely an aromatic sulfonamide, which is a common structure in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely show strong aromaticity due to the phenyl and pyridine rings. The electronegative atoms (fluorine, nitrogen, oxygen) in the structure could form hydrogen bonds, influencing its physical and chemical properties .Chemical Reactions Analysis

As an aromatic sulfonamide, this compound could potentially undergo a variety of reactions. These could include electrophilic aromatic substitution or nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of electronegative atoms and aromatic rings could result in a relatively high melting point and significant water solubility .Scientific Research Applications

Synthetic Methodologies and Chemical Reactions A significant area of research involves the development of synthetic methodologies for creating heterocyclic compounds, such as imidazopyridines and imidazothiazoles, using related sulfonamide structures. For instance, the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrates the versatility of sulfonamides in nucleophilic addition and cyclization reactions, highlighting their utility in constructing complex heterocycles (Rozentsveig et al., 2013).

Fluorescence Quenching for Analytical Applications Sulfonamides, including structures similar to the query compound, have been applied in fluorescence quenching studies for the detection of various substances. For example, the interaction of sulfonamides with 9-chloroacridine yields aminoacridine hydrochlorides, which quench fluorescence, enabling the sensitive analysis of drugs within specific concentration ranges (Stewart & Wilkin, 1972).

Advancements in Chemical Biology Sulfonyl fluorides, closely related to the given sulfonamide structure, have been studied for their reactive properties in chemical biology and molecular pharmacology. A novel synthesis approach for aliphatic sulfonyl fluorides demonstrates the expanding toolkit for studying these compounds' interactions within biological systems (Xu et al., 2019).

Herbicide Development Research into sulfonamide derivatives for agricultural applications, such as the synthesis of sulfonylurea herbicides like imazosulfuron, showcases the compound's potential in developing new agrochemicals. This highlights the adaptability of sulfonamide structures in addressing specific needs within the agricultural sector (Gui-zhe, 2015).

Antitumor Applications and Drug Development The exploration of sulfonamide derivatives, including those with similar structures to the query compound, in antitumor applications, represents a critical area of ongoing research. The development of cell cycle inhibitors based on sulfonamide libraries for clinical trials emphasizes the potential of these compounds in oncology (Owa et al., 2002).

Mechanism of Action

Target of Action

The primary target of the compound 2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound acts as a potent, low molecular weight, selective, and irreversible inhibitor of EGFR . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and subsequent activation of the receptor. This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and growth.

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it inhibits the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell proliferation, survival, and differentiation. The compound’s action on these pathways leads to the inhibition of cell growth and induction of apoptosis (programmed cell death).

Pharmacokinetics

Like other egfr inhibitors, it is expected to be well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the bile and urine .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis . These effects result in the inhibition of tumor growth and potentially, tumor shrinkage.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the presence of other drugs (drug-drug interactions), the patient’s genetic makeup (pharmacogenomics), and the presence of resistance mutations in the EGFR gene. For instance, the T790M mutation in the EGFR gene is known to confer resistance to some EGFR inhibitors .

Future Directions

properties

IUPAC Name |

2-(3-chloro-4-fluoroanilino)-N-ethylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-11(15)10(14)8-9/h3-8,17H,2H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMGJUJLTBJVTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)

![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)

![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)